Minigastrin

Description

Properties

IUPAC Name |

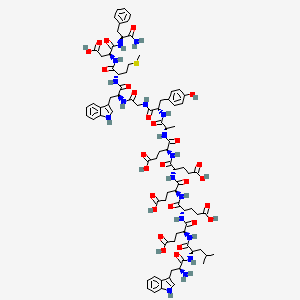

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRJDBGIVUNDK-QOGDCIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H109N17O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028769 | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60748-07-4, 70706-59-1 | |

| Record name | Minigastrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Minigastrin Peptide: Sequence, Structure, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minigastrin is a naturally occurring peptide hormone that has garnered significant interest in the fields of oncology and nuclear medicine. As a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in a variety of solid tumors, this compound serves as an excellent backbone for the development of targeted diagnostics and therapeutics. This technical guide provides a comprehensive overview of the this compound peptide, including its fundamental biochemical properties, its interaction with the CCK2R, and the methodologies employed in its study and application.

This compound Peptide: Core Characteristics

This compound is a 14-amino acid peptide and a member of the gastrin family of hormones.[1]

Amino Acid Sequence and Physicochemical Properties

The primary structure of human this compound is well-defined and serves as the foundation for its biological activity and the design of synthetic analogs.

Table 1: Physicochemical Properties of Human this compound

| Property | Value | Reference |

| Amino Acid Sequence (Three-Letter Code) | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | [2][3] |

| Amino Acid Sequence (One-Letter Code) | LEEEEEAYGWMDF-NH2 | [3] |

| Molecular Formula | C85H109N17O27S | [4] |

| Molecular Weight | 1832.9 g/mol | |

| CAS Number | 101212-63-9 |

Structural Insights

The three-dimensional structure of this compound in solution is characterized by a high degree of flexibility, which has made its determination by classical methods such as X-ray crystallography or NMR spectroscopy challenging. Computational modeling suggests that the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is crucial for receptor binding. The N-terminal portion of the peptide, particularly the poly-glutamic acid sequence, influences its pharmacokinetic properties, including renal uptake.

This compound Analogs and their Quantitative Data

Numerous analogs of this compound have been synthesized to improve its stability, pharmacokinetics, and suitability for clinical applications, primarily in peptide receptor radionuclide therapy (PRRT). These modifications often involve amino acid substitutions, N-terminal modifications with chelating agents like DOTA for radiolabeling, and alterations to the peptide backbone.

Table 2: Binding Affinity (IC50) of this compound Analogs for the CCK2 Receptor

| Analog | Modification(s) | IC50 (nM) | Cell Line | Competitive Radioligand | Reference |

| Pentagastrin | --- | ~1 | A431-CCK2R | --- | |

| DOTA-MG11 | D-Glu at N-terminus | ~1 | A431-CCK2R | --- | |

| DOTA-MGS5 | D-Glu, (N-Me)Nle, 1-Nal substitutions | ~1 | A431-CCK2R | --- | |

| [¹¹¹In]In-1 | Proline substitution | ~1 | A431-CCK2R | --- | |

| [¹¹¹In]In-2 | Proline substitution | ~1 | A431-CCK2R | --- | |

| [¹¹¹In]In-3 | Proline substitution | ~1 | A431-CCK2R | --- | |

| DOTA-cyclo-MG1 | Cyclized, D-Glu, D-Lys substitutions | 2.54 ± 0.30 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |

| natLu-DOTA-cyclo-MG1 | Cyclized, D-Glu, D-Lys, Lu-chelated | 2.22 ± 0.32 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |

| DOTA-cyclo-MG2 | Cyclized, D-Glu, D-Lys, Nle substitutions | 3.23 ± 0.91 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |

| natLu-DOTA-cyclo-MG2 | Cyclized, D-Glu, D-Lys, Nle, Lu-chelated | 2.85 ± 0.63 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |

| DOTA-MGS5[NHCH3] | C-terminal amide methylation | 10-fold lower than DOTA-MGS5 | A431-CCK2R | --- | |

| DOTA-CCK-66 | PEG3 linker, γ-D-Glu | 3.6 - 6.0 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N | |

| DOTA-CCK-66.2 | PEG3 linker, α-D-Glu | 3.6 - 6.0 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N |

Table 3: Cellular Uptake and In Vivo Tumor Accumulation of Radiolabeled this compound Analogs

| Radiolabeled Analog | Cell Line | Uptake (% of applied activity) | Time Point | In Vivo Tumor Uptake (%ID/g) | Animal Model | Reference |

| [¹¹¹In]In-1 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |

| [¹¹¹In]In-2 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |

| [¹¹¹In]In-3 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |

| ⁶⁴Cu-labeled NOTA-PP-F11 | --- | --- | --- | 7.20 ± 0.44% | Mice with CCK2 tumors | |

| [¹¹¹In]In-DOTA-[Phe8]MGS5 | A431-CCK2R | 11.8 ± 2.4% | 4 h | --- | --- | |

| [¹¹¹In]In-DOTA-MGS5 | A431-CCK2R | 44.3 ± 0.3% | 24 h | --- | --- | |

| [¹¹¹In]In-DOTA-[DLys1]MGS5 | A431-CCK2R | 27.8 ± 0.4% | 24 h | --- | --- |

Experimental Protocols

The characterization and development of this compound-based radiopharmaceuticals rely on a suite of standardized experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the Fmoc/tBu strategy for synthesizing DOTA-conjugated this compound analogs.

-

Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, to yield a C-terminal amide.

-

Amino Acid Coupling:

-

Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Remove the Fmoc protecting group from the resin using a solution of piperidine in NMP.

-

Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HATU in the presence of an activator base like DIPEA.

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Wash the resin extensively with NMP to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. Use amino acids with appropriate side-chain protecting groups (e.g., t-butyl for Asp and Glu, Boc for Trp).

-

Chelator Conjugation: Couple the DOTA-tris(t-butyl ester) to the N-terminus of the peptide chain using the same coupling chemistry.

-

Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and dithiothreitol), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Radiolabeling of DOTA-Conjugated this compound Analogs

This protocol describes the radiolabeling of DOTA-peptides with trivalent radiometals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).

-

Reagent Preparation:

-

Prepare a reaction buffer, typically sodium acetate buffer (pH 4.5-5.5).

-

Dissolve the DOTA-peptide conjugate in the reaction buffer.

-

-

Radiolabeling Reaction:

-

Add the radionuclide solution (e.g., ⁶⁸GaCl₃ eluted from a generator or ¹⁷⁷LuCl₃) to the buffered peptide solution.

-

Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-20 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the radiolabeled peptide using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

-

Purification (if necessary): If the RCP is below the desired threshold, purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18).

CCK2R Competition Binding Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled this compound analog by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.

-

Cell Culture: Culture cells expressing the CCK2 receptor (e.g., A431-CCK2R or AR42J cells) to near confluence in appropriate multi-well plates.

-

Assay Setup:

-

Wash the cells with a binding buffer (e.g., DMEM or a Tris-based buffer).

-

Prepare serial dilutions of the non-radiolabeled competitor peptide.

-

In each well, add a constant concentration of a suitable radiolabeled ligand (e.g., [¹²⁵I]gastrin or a radiolabeled this compound analog).

-

Add the different concentrations of the competitor peptide to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known binder (non-specific binding).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or on ice) for a sufficient time to reach binding equilibrium.

-

Washing: Terminate the binding by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake and Internalization Assay

This assay measures the extent to which a radiolabeled this compound analog is taken up and internalized by CCK2R-expressing cells.

-

Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere and grow.

-

Uptake Experiment:

-

Wash the cells with uptake medium (e.g., serum-free cell culture medium).

-

Add a known concentration of the radiolabeled peptide to each well. For determining non-specific uptake, add a high concentration of a non-radiolabeled competitor to a subset of wells.

-

Incubate the plate at 37°C for various time points.

-

-

Fractionation:

-

Surface-bound vs. Internalized: To differentiate between membrane-bound and internalized radioactivity, first collect the supernatant. Then, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioligand. Finally, lyse the cells (e.g., with 1M NaOH) to release the internalized radioactivity.

-

Total Uptake: For total cellular uptake, wash the cells with ice-cold buffer to stop the uptake process and then lyse the cells.

-

-

Measurement and Analysis: Measure the radioactivity in each fraction using a gamma counter. Express the uptake as a percentage of the total added radioactivity and normalize to the cell number or protein content.

CCK2 Receptor Signaling Pathways

Binding of this compound to the CCK2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that mediate its physiological and pathophysiological effects, including cell proliferation and survival.

Major Signaling Cascades

The primary signaling pathway activated by the CCK2R involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Downstream of these initial events, the CCK2R can also activate other important signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation and is often activated through PKC and Src kinase.

-

Phospholipase A2 (PLA2) Pathway: Activation of PLA2 leads to the release of arachidonic acid, a precursor for various signaling molecules.

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: CCK2R activation can lead to the transactivation of the EGFR through the release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), further amplifying pro-proliferative signals.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by this compound binding to the CCK2R.

References

An In-depth Technical Guide to the Interaction of Minigastrin and the Cholecystokinin-2 Receptor (CCK2R)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between minigastrin (MG) and its cognate receptor, the cholecystokinin-2 receptor (CCK2R). The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed exploration of binding affinities, experimental methodologies, and the intricate signaling cascades initiated by this ligand-receptor pairing. The information is presented to facilitate a deeper understanding and to serve as a practical resource for ongoing and future research in this area.

Core Interaction: this compound and the CCK2R

This compound, a shorter, biologically active form of the hormone gastrin, exhibits a high affinity for the CCK2R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain and gastrointestinal tract.[1] This interaction is of significant interest due to the overexpression of CCK2R in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and certain neuroendocrine tumors, making it a promising target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[2][3] The development of radiolabeled this compound analogues has been a key focus in nuclear medicine to exploit this specificity for therapeutic and diagnostic (theranostic) applications.[3]

Quantitative Data: Binding Affinities of this compound Analogues to CCK2R

The binding affinity of various this compound analogues to the CCK2R is a critical parameter for the development of targeted radiopharmaceuticals. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize the quantitative binding data for several key this compound analogues from published literature.

| Compound/Analogue | Cell Line | IC50 (nM) | Reference |

| [natGa]Ga-CP04 | A431-CCK2R(+) | 1.15 ± 0.39 | [2] |

| [natLu]Lu-CP04 | A431-CCK2R(+) | 1.02 ± 0.28 | |

| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | |

| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | |

| [natLu]Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | |

| [natLu]Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 | |

| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | |

| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | |

| DOTA-MGS1 | A431-CCK2R | Comparable to DOTA-MG11 and MGS4 | |

| DOTA-MGS4 | A431-CCK2R | Comparable to DOTA-MG11 and MGS1 | |

| [natGa]Ga-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |

| [natGa]Ga-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |

| [natGa]Ga-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |

| Divalent Peptide (MGD5) | AR42J | 1.0 | |

| Monomer (APH070) | AR42J | 5.6 | |

| NMG 2 | A431-CCK2R | 4.2 | |

| NMG 3 | A431-CCK2R | 2.0 | |

| PP-F11N | A431-CCK2R | 10.1 | |

| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R | 0.69 ± 0.09 | |

| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 |

| Compound/Analogue | Cell Line | Kd (nM) | Reference |

| [177Lu]Lu-DOTA-MGS5 | A431-CCK2R | 5.25 ± 1.61 | |

| Divalent Peptide (MGD5) | AR42J | 0.7 | |

| Monomer (APH070) | AR42J | 2.9 |

Signaling Pathways Activated by this compound-CCK2R Interaction

Upon binding of this compound, the CCK2R undergoes a conformational change, initiating a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gα12/13 proteins. This activation leads to the stimulation of multiple downstream pathways that regulate cellular processes such as proliferation, apoptosis, and migration.

Primary Gq-Mediated Pathway

The canonical signaling pathway activated by CCK2R is mediated by the Gq alpha subunit. This pathway involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Parallel Signaling Pathways

In addition to the primary Gq pathway, CCK2R activation also triggers other important signaling cascades that contribute to its biological effects. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Src family kinase pathways. These pathways are crucial in mediating the proliferative and anti-apoptotic effects of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the this compound-CCK2R interaction. Below are outlines of key experimental protocols commonly employed in this field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Ki, Kd) of this compound analogues for the CCK2R.

Objective: To quantify the binding affinity of a test compound (unlabeled this compound analogue) by its ability to compete with a radiolabeled ligand for binding to the CCK2R.

Materials:

-

Cells or Membranes: A431-CCK2R or AR42J cells, or membrane preparations from these cells.

-

Radioligand: Typically [125I]Tyr12-gastrin I or another suitable radiolabeled CCK2R ligand.

-

Test Compounds: Serial dilutions of unlabeled this compound analogues.

-

Binding Buffer: e.g., 20 mM HEPES (pH 7.3) containing 1% (w/v) BSA, 5 mM MgCl2, and a 0.2 mg/mL concentration of bacitracin.

-

Wash Buffer: Ice-cold buffer of a similar composition to the binding buffer.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Plate Preparation: Pre-wet the filter plates with binding buffer.

-

Reaction Mixture: In each well, add the cell membrane preparation, the radioligand at a constant concentration, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCK2R activation, providing a readout of receptor agonism.

Objective: To measure the agonist-induced mobilization of intracellular calcium in cells expressing CCK2R.

Materials:

-

Cells: CCK2R-expressing cells (e.g., A431-CCK2R, AR42J, or CHO cells stably expressing CCK2R).

-

Calcium-sensitive Dye: e.g., Fluo-4 AM, Fura-2 AM, or a commercially available kit like the FLIPR Calcium Assay Kit.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compounds: Serial dilutions of this compound analogues.

-

Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake.

-

Compound Addition: Place the cell plate in the fluorescence plate reader. Add the test compounds at various concentrations to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the test compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC50 value.

Internalization Assay

This assay quantifies the agonist-induced internalization of the CCK2R, a common phenomenon for GPCRs upon activation.

Objective: To measure the extent of receptor internalization following stimulation with a this compound analogue.

Materials:

-

Cells: CCK2R-expressing cells.

-

Radiolabeled Ligand: A radiolabeled this compound analogue (e.g., 111In- or 177Lu-labeled).

-

Internalization Medium: e.g., RPMI supplemented with 1% v/v FBS.

-

Acid Wash Buffer: To strip surface-bound radioactivity (e.g., glycine-HCl buffer, pH 2.5).

-

Lysis Buffer: To measure internalized radioactivity (e.g., 1 M NaOH).

-

Gamma Counter: To measure radioactivity.

Procedure:

-

Cell Plating: Seed cells in multi-well plates and culture to confluence.

-

Incubation with Radioligand: Incubate the cells with the radiolabeled this compound analogue at 37°C for various time points.

-

Separation of Surface-bound and Internalized Ligand:

-

At each time point, place the plates on ice to stop internalization.

-

Collect the supernatant.

-

Wash the cells with ice-cold medium.

-

Add acid wash buffer to strip the surface-bound radioligand and collect this fraction.

-

Lyse the cells with lysis buffer to release the internalized radioligand and collect this fraction.

-

-

Counting: Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time.

Conclusion

The interaction between this compound and the CCK2R is a well-characterized system with significant implications for the development of novel cancer theranostics. This guide has provided a detailed overview of the quantitative aspects of this interaction, the downstream signaling pathways, and the key experimental protocols used for its investigation. The provided data tables and diagrams serve as a quick reference, while the detailed methodologies offer a foundation for experimental design. A thorough understanding of these core principles is paramount for the successful development of new this compound-based agents for clinical applications.

References

- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Receptors: A Technical Guide to α-MSH at the Melanocortin 1 Receptor and Minigastrin at the Cholecystokinin-2 Receptor

Executive Summary: This technical guide provides an in-depth analysis of two distinct peptide-receptor systems critical in human physiology and drug development: α-Melanocyte Stimulating Hormone (α-MSH) with its primary target, the Melanocortin 1 Receptor (MC1R), and Minigastrin with its target, the Cholecystokinin-2 Receptor (CCK2R). Initial inquiries into a direct comparison of these peptides at the MC1R revealed a fundamental specificity in their interactions. The scientific literature establishes α-MSH as the endogenous agonist for MC1R, while this compound is a potent ligand for the CCK2R. There is no significant evidence of cross-reactivity of this compound with the MC1R.

Therefore, this whitepaper will elucidate the unique characteristics of each peptide-receptor pair, presenting their binding affinities, signaling pathways, and the experimental protocols used for their characterization. This approach offers researchers, scientists, and drug development professionals a clear and accurate understanding of these two important signaling axes.

Section 1: α-Melanocyte Stimulating Hormone (α-MSH) and the Melanocortin 1 Receptor (MC1R)

The α-MSH/MC1R system is a cornerstone of skin pigmentation and photoprotection, with emerging roles in inflammation and DNA repair.[1][2] α-MSH, a 13-amino acid peptide, is the most potent endogenous agonist for the MC1R, a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[3][4]

Peptide Profile: α-MSH

α-MSH is derived from the precursor protein proopiomelanocortin (POMC).[5] It has a tridecapeptide structure with an acetylated N-terminus and an amidated C-terminus, features that contribute to its stability.

-

Amino Acid Sequence: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂

-

Core Binding Motif: The His-Phe-Arg-Trp sequence is considered the core motif essential for receptor recognition and activation.

Receptor Interaction and Binding Affinity

α-MSH binds to MC1R with high affinity, initiating a cascade of intracellular events. While it is the primary ligand for MC1R, it can also bind to other melanocortin receptor subtypes, though generally with lower affinity. The synthetic analog [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) is a widely used research tool due to its enhanced potency and stability.

| Ligand | Receptor | Binding Affinity (Kᵢ, nM) |

| α-MSH | hMC1R | 0.230 |

| hMC3R | 31.5 | |

| hMC4R | 900 | |

| hMC5R | 7160 | |

| NDP-MSH | hMC1R | ~0.13 (Kd) |

Table 1: Binding affinities of α-MSH and its synthetic analog NDP-MSH for human melanocortin receptors (hMCR). Data compiled from multiple sources. Note: Kᵢ (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity.

Signaling Pathways

Activation of the MC1R by α-MSH primarily couples to the stimulatory G-protein (Gαs), triggering the canonical adenylyl cyclase pathway.

-

G-Protein Activation: Ligand binding induces a conformational change in MC1R, activating the associated Gαs subunit.

-

Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates AC to convert ATP into cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate PKA.

-

CREB Phosphorylation: PKA phosphorylates the cAMP Response Element Binding Protein (CREB).

-

MITF Upregulation: Phosphorylated CREB acts as a transcription factor, increasing the expression of Microphthalmia-associated Transcription Factor (MITF).

-

Melanogenesis: MITF is the master regulator of melanocyte function, promoting the transcription of key melanogenic enzymes like tyrosinase (TYR), leading to the production of brown/black eumelanin.

Beyond the canonical cAMP pathway, MC1R signaling has also been linked to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway and pathways involved in enhancing DNA repair and reducing oxidative stress.

Experimental Protocols

1. Radioligand Competitive Binding Assay

This assay determines the affinity (Kᵢ) of a test compound (e.g., α-MSH) for MC1R by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes from cells expressing human MC1R (e.g., CHO-K1 or melanoma cell lines).

-

Radioligand: [¹²⁵I]-NDP-MSH.

-

Test compound: α-MSH (or other unlabeled ligands).

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and gamma counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (α-MSH).

-

In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-NDP-MSH (typically at its Kd value), and varying concentrations of the unlabeled test compound.

-

For total binding, add only membranes and radioligand. For non-specific binding (NSB), add membranes, radioligand, and a high concentration of unlabeled ligand (e.g., 1 µM NDP-MSH).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay (HTRF or AlphaScreen)

This assay measures the potency (EC₅₀) of an agonist by quantifying the production of the second messenger cAMP in whole cells.

-

Materials:

-

Live cells expressing MC1R (e.g., CHO-MC1R stable cell line).

-

Test agonist: α-MSH.

-

Stimulation Buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase).

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 or AlphaScreen cAMP Assay Kit).

-

HTRF- or AlphaScreen-compatible microplate reader.

-

-

Procedure:

-

Plate cells in a 384-well assay plate and incubate overnight.

-

Prepare serial dilutions of the agonist (α-MSH) in Stimulation Buffer.

-

Aspirate the culture medium from the cells and add the diluted agonist.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit (this typically involves adding detection reagents containing a labeled cAMP tracer and a specific antibody).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a compatible reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.

-

Plot the signal or calculated cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

-

Section 2: this compound and the Cholecystokinin-2 Receptor (CCK2R)

The this compound/CCK2R system is primarily involved in regulating gastric acid secretion and is a key target in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors, particularly medullary thyroid carcinoma (MTC), which often overexpresses the CCK2R.

Peptide Profile: this compound

This compound (Gastrin-14) is a 14-amino acid peptide hormone. Analogs of this compound are frequently developed for clinical applications, often involving chelation of radionuclides for imaging (theranostics).

-

Amino Acid Sequence: H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂

-

Modifications for Clinical Use: Synthetic analogs often incorporate D-amino acids (e.g., D-Glu) and chelating agents like DOTA to improve stability and allow for radiolabeling.

Receptor Interaction and Binding Affinity

This compound and its analogs bind with high affinity to the CCK2R. Unlike α-MSH at the MC1R, this interaction is highly selective, with little to no binding to other receptor families under physiological conditions.

| Ligand | Receptor | Binding Affinity (IC₅₀, nM) | Cell Line |

| DOTA-MGS5 | CCK2R | 0.4 ± 0.2 | A431-CCK2R |

| Pentagastrin | CCK2R | 1.0 ± 0.2 | A431-CCK2R |

| [¹⁷⁷Lu]Lu-DOTA-Pro-MGS | CCK2R | 0.6 ± 0.3 | A431-CCK2R |

| [¹¹¹In]In-CP04 | CCK2R | 0.8 - 1.5 | Various |

Table 2: Binding affinities of various this compound analogs for the CCK2 Receptor. Data compiled from multiple sources. Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor.

Signaling Pathways

The CCK2R is a canonical Gq/11-coupled receptor. Its activation by this compound initiates the phospholipase C signaling pathway, which is distinct from the MC1R's Gs-cAMP pathway.

-

G-Protein Activation: Ligand binding activates the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

PIP₂ Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: PKC phosphorylates numerous target proteins, leading to cellular responses such as hormone secretion (e.g., gastric acid) and cell proliferation.

Conclusion

The α-MSH/MC1R and this compound/CCK2R systems exemplify the high degree of specificity inherent in peptide hormone signaling. α-MSH is the definitive agonist for MC1R, mediating its effects through a Gs-cAMP pathway to control pigmentation and inflammation. In contrast, this compound is a selective agonist for the Gq-coupled CCK2R, activating the PLC-IP₃/DAG pathway to influence processes like gastric secretion. For researchers in drug development, understanding these distinct pathways is paramount. The high selectivity of these systems allows for the design of targeted therapeutics, from MC1R agonists for photoprotection and inflammatory diseases to radiolabeled this compound analogs for the theranostics of neuroendocrine cancers. A clear delineation of their separate mechanisms is essential for advancing these promising therapeutic strategies.

References

- 1. A melanin-independent interaction between Mc1r and Met signalling pathways is required for HGF-dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocortin-1 receptor structure and functional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]

Minigastrin Analogs: A New Frontier in Targeted Radionuclide Therapy for Medullary Thyroid Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Coreva Scientific, November 2025

Abstract

Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced and metastatic stages. Conventional therapies often have limited efficacy, driving the need for novel, targeted treatment strategies. The cholecystokinin-2 receptor (CCK2R) has emerged as a highly promising molecular target due to its significant overexpression in the majority of MTCs. This technical guide provides a comprehensive overview of the development of minigastrin analogs, potent ligands of CCK2R, as therapeutic agents for MTC. We delve into the preclinical and emerging clinical evidence supporting their use in a "theranostic" approach, combining diagnostic imaging and targeted radionuclide therapy. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the critical pathways and workflows, offering a vital resource for researchers and professionals in oncology drug development.

Introduction: The Rationale for Targeting CCK2R in Medullary Thyroid Carcinoma

Medullary thyroid carcinoma accounts for 3-5% of all thyroid malignancies.[1] While localized disease is manageable with surgery, metastatic MTC has a poor prognosis with limited effective systemic treatment options.[1][2] A key molecular characteristic of MTC is the high-level expression of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[3][4] Studies have shown that over 90% of MTCs overexpress CCK2R, making it an ideal target for receptor-mediated cancer therapy.

The natural ligands for CCK2R are cholecystokinin (CCK) and gastrin. This compound, a shorter, biologically active form of gastrin, has been the focus of therapeutic development due to its high affinity for CCK2R. By conjugating this compound analogs with chelators that can bind to radioactive isotopes, it is possible to create radiopharmaceuticals that selectively deliver a cytotoxic radiation payload to MTC cells, while minimizing damage to healthy tissues. This approach, known as Peptide Receptor Radionuclide Therapy (PRRT), offers a promising new avenue for the treatment of MTC.

Mechanism of Action: this compound-Mediated Radionuclide Delivery

The therapeutic principle of radiolabeled this compound analogs is based on their ability to specifically bind to CCK2R on the surface of MTC cells. Following intravenous administration, the radiolabeled this compound analog circulates in the bloodstream and accumulates at the tumor site due to the high density of CCK2R. Upon binding, the receptor-ligand complex is internalized by the cell. This internalization process traps the radionuclide inside the tumor cell, leading to a localized and sustained delivery of radiation. The emitted radiation, typically in the form of beta or alpha particles, induces DNA damage and ultimately leads to the death of the cancer cell.

The selection of the radionuclide is critical and depends on the intended application. For diagnostic imaging (e.g., PET/CT), positron emitters like Gallium-68 (⁶⁸Ga) are used. For therapeutic applications, beta emitters like Lutetium-177 (¹⁷⁷Lu) or alpha emitters like Actinium-225 (²²⁵Ac) are chosen for their cytotoxic effects.

Quantitative Data Summary

The development of this compound analogs has involved extensive preclinical and initial clinical evaluation. The following tables summarize key quantitative data from these studies, focusing on receptor affinity, in vivo tumor uptake, and therapeutic efficacy.

Table 1: In Vitro Receptor Binding Affinity of this compound Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| natGa-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |

| natCu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |

| natLu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |

| natGa-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |

| natCu-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |

| natLu-DOTA-MGS5 | AR42J | 3.6 - 6.0 |

Table 2: In Vivo Biodistribution and Tumor Uptake of Radiolabeled this compound Analogs in Xenograft Models

| Compound | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |

| [⁶⁷Ga]Ga-DOTA-CCK-66 | AR42J | 1 | 19.4 ± 3.5 | ~7.7 | |

| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R | 4 | ~15 | ~0.5 | |

| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R | 4 | ~12 | ~0.6 | |

| ¹⁷⁷Lu-PP-F11N Analog 2 | CCK2R-positive | 4 | >20 | ~1.5 | |

| ¹⁷⁷Lu-PP-F11N Analog 3 | CCK2R-positive | 4 | >25 | ~2.0 |

Table 3: Therapeutic Efficacy of Radiolabeled this compound Analogs in Preclinical Models

| Compound | Tumor Model | Dose (MBq) | Outcome | Reference |

| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R | 15 | 41-44% reduction in tumor growth rate | |

| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R | 30 | 60-62% reduction in tumor growth rate | |

| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R | 15 | 41-44% reduction in tumor growth rate | |

| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R | 30 | 60-62% reduction in tumor growth rate | |

| ²²⁵Ac-DOTA-CCK-66 | AR42J | 0.05 | Significant increase in mean survival |

Table 4: Preliminary Human Biodistribution and Lesion Detection with ⁶⁸Ga-DOTA-MGS5 PET/CT in MTC Patients

| Parameter | 1 h p.i. | 2 h p.i. | Reference |

| Mean SUVmax in Lesions | 6.0 | 7.2 | |

| Mean SUVmean in Lesions | 3.6 | 4.4 | |

| Total Lesions Detected (n=6 patients) | - | 87 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound analogs.

Cell Lines and Culture

-

Human Medullary Thyroid Carcinoma Cell Line (TT): This cell line endogenously expresses CCK2R and is a clinically relevant model for in vitro studies. TT cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Rat Pancreatic Acinar Cell Line (AR42J): This cell line is widely used due to its high and stable expression of CCK2R, making it suitable for receptor binding and uptake assays. Culture conditions are similar to TT cells, often using DMEM.

Radiosynthesis of this compound Analogs

The general workflow for radiosynthesis involves the chelation of a radionuclide by a DOTA-conjugated this compound analog.

-

Labeling with Gallium-68 (⁶⁸Ga): DOTA-conjugated peptides are typically incubated with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in a suitable buffer (e.g., sodium acetate or HEPES) at elevated temperatures (e.g., 90-95°C) for a short period (5-15 minutes).

-

Labeling with Lutetium-177 (¹⁷⁷Lu): The DOTA-peptide is incubated with ¹⁷⁷LuCl₃ in a buffer such as sodium acetate or ascorbate at high temperature (e.g., 90-95°C) for 15-30 minutes.

-

Quality Control: Radiochemical purity is assessed using high-performance liquid chromatography (HPLC).

In Vitro Assays

-

Competitive Binding Assay: To determine the receptor affinity (IC50), cells (e.g., AR42J) are incubated with a constant concentration of a radiolabeled ligand and increasing concentrations of the non-radiolabeled ("cold") this compound analog. The concentration of the cold analog that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.

-

Cellular Uptake and Internalization Assay: Cells are incubated with the radiolabeled this compound analog for various time points. To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acid wash (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand. The internalized fraction is then measured using a gamma counter.

In Vivo Animal Studies

-

Tumor Xenograft Model: Immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with human MTC cells (e.g., TT) or other CCK2R-expressing cells (e.g., AR42J). Once tumors reach a suitable size, the animals are used for biodistribution, imaging, and therapy studies.

-

Biodistribution Studies: Following intravenous injection of the radiolabeled this compound analog, animals are euthanized at various time points. Organs and tissues of interest (tumor, blood, kidneys, liver, stomach, etc.) are harvested, weighed, and the radioactivity is measured. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

SPECT/CT or PET/CT Imaging: Animals are anesthetized and imaged using a preclinical SPECT or PET scanner. This allows for non-invasive visualization of the radiotracer distribution and tumor targeting in vivo.

-

Therapy Studies: Tumor-bearing mice are treated with a therapeutic dose of a radiolabeled this compound analog (e.g., ¹⁷⁷Lu- or ²²⁵Ac-labeled). Tumor growth is monitored over time and compared to a control group to assess therapeutic efficacy.

Signaling Pathways and Future Directions

The binding of this compound to CCK2R activates several intracellular signaling pathways that are implicated in cell proliferation and survival. These pathways represent potential targets for combination therapies to enhance the efficacy of this compound-based PRRT.

Future research will focus on several key areas:

-

Improving Pharmacokinetics: Strategies to reduce kidney uptake and improve metabolic stability of this compound analogs are crucial to enhance the therapeutic window. This includes modifications to the peptide sequence and the use of different chelators and linkers.

-

Combination Therapies: Investigating the synergistic effects of this compound-based PRRT with other targeted therapies, such as tyrosine kinase inhibitors or agents that modulate the tumor microenvironment.

-

Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides, which have a shorter range and higher linear energy transfer, potentially leading to more potent and localized tumor cell killing with less damage to surrounding healthy tissue.

-

Clinical Translation: Expanding clinical trials to larger patient cohorts to definitively establish the safety and efficacy of radiolabeled this compound analogs in the management of MTC.

Conclusion

The overexpression of CCK2R in medullary thyroid carcinoma provides a strong rationale for the development of targeted therapies. Radiolabeled this compound analogs have demonstrated significant promise in preclinical and early clinical studies, offering a personalized "theranostic" approach for imaging and treating this challenging disease. While further optimization and clinical validation are necessary, this compound-based PRRT represents a new and exciting frontier in the management of advanced MTC, with the potential to significantly improve patient outcomes. This technical guide serves as a foundational resource for the scientific and drug development communities to further advance this promising therapeutic strategy.

References

- 1. Development of targeted radionuclide therapy for medullary thyroid cancer - Onkologie - Universimed - Knowledge that matters [universimed.com]

- 2. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

The Discovery and Enduring Legacy of Minigastrin in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of gastrointestinal physiology, the peptide hormone gastrin stands as a cornerstone in the regulation of gastric acid secretion and mucosal growth. While the existence of gastrin was first proposed by John Sydney Edkins in 1905, it was the pioneering work of Roderic A. Gregory and Hilda Tracy in the 1960s that unraveled its molecular heterogeneity.[1][2] Among the identified forms, minigastrin (gastrin-14), a 14-amino acid peptide, has garnered significant scientific interest due to its potent physiological activity and its emerging role as a target in oncological research.[3] This technical guide provides an in-depth exploration of the discovery and history of this compound, its physiological functions, and the experimental methodologies that have been pivotal in its characterization.

The Journey of Discovery: From Gastrin to this compound

The story of this compound is intrinsically linked to the broader research on gastrin. Following Edkins' initial hypothesis, it took several decades for the definitive isolation and characterization of gastrin. In 1964, Gregory and Tracy successfully isolated and determined the structure of two forms of gastrin, gastrin-17 ("little gastrin") and gastrin-34 ("big gastrin"), from hog antral mucosa.

A significant breakthrough in the understanding of gastrin diversity came from the study of Zollinger-Ellison syndrome, a condition characterized by severe peptic ulcers resulting from a gastrin-producing tumor (gastrinoma). It was from the tissue of these tumors that Gregory and Tracy, in the early 1970s, isolated and identified a smaller, yet highly potent, form of gastrin: the tridecapeptide gastrin-13, which corresponds to the C-terminal fragment 5-17 of gastrin-17. This was followed by the isolation of the 14-amino acid peptide, this compound (gastrin-14). These findings revealed that gastrin exists in multiple molecular forms, all sharing a common C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2), which is essential for biological activity.

Physiological Role and Mechanism of Action

This compound, like other forms of gastrin, exerts its primary physiological effects through the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor. The CCK2R is a G protein-coupled receptor (GPCR) predominantly found on enterochromaffin-like (ECL) cells and parietal cells in the stomach.

Upon binding of this compound to the CCK2R, a conformational change in the receptor activates the associated Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers the physiological responses, most notably the release of histamine from ECL cells and, to a lesser extent, direct stimulation of parietal cells to secrete gastric acid (HCl).

Figure 1: this compound Signaling Pathway via CCK2R.

Quantitative Data in this compound Research

The study of this compound and its analogues has generated a wealth of quantitative data, crucial for understanding its biological activity and for the development of diagnostic and therapeutic agents.

Receptor Binding Affinity

The affinity of this compound and its analogues for the CCK2R is a key determinant of their potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled competitor from the receptor.

| Compound | Cell Line | IC50 (nM) | Reference |

| Pentagastrin | A431-CCK2R | ~1 nM | |

| DOTA-MG11 | A431-CCK2R | ~1 nM | |

| DOTA-MGS5 | A431-CCK2R | ~1 nM | |

| DOTA-CCK-66 (natGa-labeled) | AR42J | 3.6 - 6.0 nM | |

| DOTA-CCK-66 (natLu-labeled) | AR42J | 3.6 - 6.0 nM | |

| DOTA-CCK-66.2 (natGa-labeled) | AR42J | 3.6 - 6.0 nM | |

| DOTA-MGS5 (natGa-labeled) | AR42J | 3.6 - 6.0 nM | |

| 1 (DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2) | A431-CCK2R | 0.69 ± 0.09 nM |

In Vivo Tumor Uptake of Radiolabeled Analogues

The ability of radiolabeled this compound analogues to accumulate in CCK2R-expressing tumors is critical for their use in nuclear medicine. Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| [67Ga]Ga-DOTA-CCK-66 | AR42J xenografts | 1 h | 19.4 ± 3.5 | |

| [177Lu]Lu-DOTA-CCK-66 | AR42J xenografts | 24 h | 8.6 ± 1.1 | |

| [177Lu]Lu-DOTA-MGS5 | AR42J xenografts | 24 h | > [177Lu]Lu-DOTA-CCK-66 | |

| [111In]In-DOTA-MGS4 | A431-CCK2R xenografts | 4 h | 10.40 ± 2.21 | |

| [177Lu]Lu-1/2/3 | Xenografted nude mice | 4 h | 29 - 46 |

Gastric Acid Secretion

This compound is a potent stimulator of gastric acid secretion. Its effects are often compared to those of histamine, a key mediator of acid release.

| Stimulant | Model | Response | Reference |

| Gastrin | Isolated, perfused rat stomach | Threshold concentration: 65 pM | |

| Gastrin (maximal) | Isolated, perfused rat stomach | 55% of maximal histamine-stimulated output | |

| Histamine (maximal) | Isolated, perfused rat stomach | 154.8 ± 10.0 µeq/h |

Key Experimental Protocols

The characterization of this compound has relied on a suite of specialized experimental techniques. Below are detailed methodologies for some of the most critical assays.

In Vitro CCK2R Binding Assay

This assay is used to determine the binding affinity of a test compound for the CCK2R.

-

Cell Culture: A431-CCK2R cells, which are human epidermoid carcinoma cells stably transfected to express the human CCK2R, are cultured in appropriate media until they reach near confluence.

-

Cell Preparation: The cells are washed, harvested, and homogenized in a binding buffer. The cell membranes are then isolated by centrifugation.

-

Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 125I-[Leu15]gastrin-I) and varying concentrations of the unlabeled test compound.

-

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value of the test compound is calculated.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCK2R activation.

-

Cell Seeding: CCK2R-expressing cells (e.g., AR42J or A431-CCK2R) are seeded into a 96-well microplate and cultured until they form a confluent monolayer.

-

Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to be taken up into the cytoplasm.

-

Ligand Addition: The plate is placed in a fluorescence microplate reader. The test compound (this compound or an analogue) is added to the wells, and the fluorescence intensity is measured over time.

-

Data Analysis: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is recorded. Dose-response curves can be generated to determine the potency (EC50) of the test compound.

Figure 2: Experimental Workflow for Calcium Mobilization Assay.

In Vivo Biodistribution of Radiolabeled this compound Analogues

This protocol is used to determine the distribution and accumulation of a radiolabeled this compound analogue in different organs and tissues of an animal model.

-

Animal Model: Tumor-bearing animal models are often used, where human CCK2R-expressing cancer cells are xenografted into immunocompromised mice.

-

Radiolabeling: The this compound analogue is labeled with a suitable radionuclide (e.g., 111In, 177Lu, 68Ga) following established protocols.

-

Injection: A known amount of the radiolabeled compound is injected into the animals, typically via the tail vein.

-

Time Points: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized.

-

Organ Harvesting: Blood, major organs (including the tumor, stomach, kidneys, liver, etc.), and other tissues of interest are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.

-

Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue. This provides a quantitative measure of the radiopharmaceutical's biodistribution.

Figure 3: Experimental Workflow for In Vivo Biodistribution Study.

Conclusion and Future Directions

The discovery of this compound has significantly advanced our understanding of gastrointestinal physiology and the molecular diversity of peptide hormones. From its initial isolation from gastrinoma tissues to its current role as a promising target for cancer theranostics, the journey of this compound research highlights the importance of fundamental physiological studies in driving clinical innovation. The development of stabilized and radiolabeled this compound analogues continues to be an active area of research, with the potential to improve the diagnosis and treatment of CCK2R-expressing cancers. Future research will likely focus on further optimizing the pharmacokinetic properties of these analogues, exploring novel drug delivery systems, and expanding their clinical applications. The enduring legacy of this compound serves as a testament to the intricate and fascinating world of gastrointestinal endocrinology.

References

Physiological Functions of Minigastrin Beyond Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minigastrin, a shorter isoform of the hormone gastrin, is primarily known for its role in promoting the growth of various cancers. However, beyond its oncogenic functions, this compound plays crucial physiological roles, predominantly in the regulation of gastric acid secretion and maintaining the integrity of the gastrointestinal mucosa. This technical guide provides an in-depth exploration of the non-cancer-related physiological functions of this compound, detailing the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols for researchers in the field.

Regulation of Gastric Acid Secretion

The most well-established physiological function of this compound is the stimulation of gastric acid secretion. This process is primarily indirect, mediated through the activation of cholecystokinin-2 receptors (CCK2R) on enterochromaffin-like (ECL) cells in the gastric mucosa.[1]

Upon binding of this compound to CCK2R on ECL cells, a signaling cascade is initiated that results in the release of histamine.[2] This histamine then acts as a paracrine factor, binding to H2 receptors on adjacent parietal cells, stimulating them to secrete hydrochloric acid into the gastric lumen.[1] While CCK2Rs are also present on parietal cells, the direct stimulation of these cells by gastrin is considered to have a minor contribution to overall acid secretion.[3]

Signaling Pathway in Enterochromaffin-Like (ECL) Cells

This compound binding to the Gq protein-coupled CCK2R on ECL cells activates Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers the exocytosis of histamine-containing vesicles.

Caption: this compound signaling in ECL cells leading to histamine release.

Quantitative Data on Gastric Acid Secretion

The stimulatory effect of this compound on gastric acid secretion is dose-dependent. Studies using the synthetic this compound analogue, pentagastrin, have provided quantitative data on this physiological response.

| Parameter | Value | Species | Reference |

| Optimal Pentagastrin Dose for Maximal Acid Output | 6-8 µg/kg | Human | |

| Maximal Acid Output (MAO) with 0.6 µg/kg/h Pentagastrin | 23.5 ± 3.73 µEq H+/h | Rat (isolated perfused stomach) | |

| Pentagastrin Concentration for Threshold Dose (TD) in IMX-stimulated Rat Stomach | 84.5 pM | Rat (isolated perfused stomach) |

Experimental Protocol: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol describes a method for measuring gastric acid secretion in an anesthetized rat model.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane anesthesia

-

Pentagastrin

-

Saline solution

-

pH meter

-

0.01 N NaOH solution

-

Perfusion pump

-

Catheters and surgical instruments

Procedure:

-

Fast the rats overnight with free access to water.

-

Anesthetize the rats with urethane.

-

Perform a tracheotomy to ensure a clear airway.

-

Ligate the pylorus and insert a double-lumen cannula into the stomach through an incision in the forestomach.

-

Perfuse the stomach with saline at a constant rate.

-

Collect the gastric effluent at 15-minute intervals.

-

After a basal collection period, administer pentagastrin intravenously at the desired dose.

-

Continue collecting the gastric effluent for a set period (e.g., 2 hours).

-

Measure the volume of each sample and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

-

Calculate the acid output in µEq H+/min.

Trophic Effects on the Gastrointestinal Mucosa

Beyond its role in acid secretion, gastrin and its analogues, including this compound, exert trophic (growth-promoting) effects on the gastrointestinal mucosa, particularly in the stomach and colon. These effects are crucial for maintaining mucosal integrity and facilitating repair after injury.

Trophic Effects on Gastric Mucosa

In the stomach, this compound primarily stimulates the proliferation of ECL cells and parietal cells. This trophic action is mediated through the CCK2R. Sustained stimulation by gastrin can lead to an increase in the number and size of these cells.

Trophic Effects on Colonic Mucosa

Studies have shown that pentagastrin can stimulate the in vitro growth of normal human colon epithelial cells. This suggests a physiological role for this compound in maintaining the colonic epithelium.

Signaling Pathways for Trophic Effects

The signaling pathways underlying the trophic effects of this compound are less well-defined than those for acid secretion but are known to involve the activation of protein kinases and transcription factors that promote cell proliferation.

Caption: General signaling pathway for this compound's trophic effects.

Quantitative Data on Trophic Effects

| Parameter | Effect | Value | Cell Type | Reference |

| Pentagastrin (5 µg/ml) | Increase in cell number | 65% | Normal human colon epithelial cells (in vitro) | |

| Gastrin (5 µg/kg/h) | Dose-dependent increase | - | Rat ECL cell density | |

| Pentagastrin | Marked increase in labeling index | - | Human fundic mucosa |

Experimental Protocol: In Vitro Proliferation Assay of Normal Colon Epithelial Cells

This protocol describes a method for assessing the effect of this compound on the proliferation of normal colon epithelial cells in vitro.

Materials:

-

Normal human colon epithelial cell cultures

-

Multiwell plates

-

Phosphate-buffered saline (PBS)

-

Pentagastrin

-

Cell culture medium

-

Incubator (37°C, 5% CO2)

-

Method for cell counting (e.g., hemocytometer or automated cell counter)

Procedure:

-

Plate the normal human colon epithelial cells in multiwell plates at a suitable density.

-

Allow the cells to adhere and grow for 24 hours in a standard cell culture medium.

-

After 24 hours, replace the medium with a medium containing either PBS (control) or pentagastrin at the desired concentration (e.g., 5 µg/ml).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

After the incubation period, detach the cells from the wells using trypsin or another appropriate method.

-

Count the number of cells in each well.

-

Compare the cell numbers in the pentagastrin-treated wells to the control wells to determine the effect on cell proliferation.

Other Potential Physiological Roles

While the roles of this compound in gastric acid secretion and mucosal growth are the most characterized, some evidence suggests other potential physiological functions, although these are less well-understood and require further investigation.

Experimental Workflow: Investigating this compound's Physiological Effects

The following diagram outlines a general experimental workflow for studying the physiological functions of this compound.

Caption: A general experimental workflow for studying this compound's physiology.

Conclusion

This compound's physiological roles extend beyond its involvement in cancer, playing a vital part in the regulation of gastric acid secretion and the maintenance of gastrointestinal mucosal health. A thorough understanding of these functions, the underlying signaling pathways, and the methodologies to study them is essential for researchers in gastroenterology, cell biology, and drug development. This guide provides a comprehensive overview of the current knowledge and a practical framework for future investigations into the non-oncogenic roles of this compound.

References

Minigastrin Gene Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a crucial peptide hormone, is primarily known for its role in stimulating gastric acid secretion. It exists in various molecular forms, with minigastrin being a significant, shorter isoform. The expression of the gastrin gene, and consequently the production of this compound, is a tightly regulated process influenced by a complex interplay of hormones, growth factors, and transcription factors. This regulation occurs at both the transcriptional and post-transcriptional levels. Dysregulation of gastrin gene expression has been implicated in various pathological conditions, including certain types of cancer, making it a key area of interest for researchers and drug development professionals. This guide provides an in-depth overview of this compound gene expression and its regulation in various tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

I. Quantitative Analysis of Gastrin Gene Expression

The expression of the gastrin gene varies significantly across different tissues and under various physiological and pathological states. The following tables summarize quantitative data on gastrin mRNA and peptide levels from several key studies.

Table 1: Gastrin mRNA and Peptide Levels in Pancreatic Tissues [1]

| Tissue Type | Gastrin mRNA Levels (fold increase vs. normal pancreas) | Gastrin Peptide Levels (fold increase vs. normal pancreas) |

| Normal Pancreas | 1 (baseline) | Not detected |

| Pancreatic Adenocarcinoma | 34 - 530 | Detected |

| Pancreatic Islet Cell Gastrinoma | 8,000 | 15,000 |

Table 2: Regulation of Antral Gastrin mRNA Levels by Starvation and Refeeding in Rats [2][3]

| Condition | Antral Gastrin mRNA Level (% of pre-fasting) |

| 48-hour Starvation | 26 - 30% |

| Refeeding (2 hours post-meal) | >200% of starved control |

Table 3: Effect of Somatostatin on Antral Gastrin mRNA and Gene Transcription in Dogs [4][5]

| Condition | Change in Gastrin mRNA Levels | Change in Gastrin Gene Transcriptional Activity |

| Incubation with Somatostatin | Dose-dependent inhibition | - |

| Neutralization of endogenous Somatostatin | 116 +/- 31% increase | 33.8 +/- 3.3% increase |

Table 4: Stimulation of Gastrin Gene Expression by EGF

| Cell Type / Condition | Fold Increase in Gastrin Gene Expression |

| Primary Canine G-cell Cultures | ~2 |

| AGS Human Gastric Adenocarcinoma Cells | ~4 |

| Gastrin Reporter Constructs in AGS Cells | >4 |

II. Signaling Pathways Regulating Gastrin Gene Expression

The regulation of gastrin gene transcription is controlled by several signaling pathways that are activated by various extracellular ligands. The most well-characterized pathways include those initiated by Epidermal Growth Factor (EGF), Somatostatin, and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).

A. Epidermal Growth Factor (EGF) Signaling Pathway

EGF is a potent stimulator of gastrin gene expression. The binding of EGF to its receptor (EGFR) on the surface of gastrin-producing cells initiates a cascade of intracellular events that culminate in the activation of transcription factors that drive gastrin gene expression.

B. Somatostatin-mediated Inhibition of Gastrin Gene Expression

Somatostatin acts as a paracrine inhibitor of gastrin gene expression. It is released from D-cells located in close proximity to gastrin-producing G-cells in the gastric antrum.

C. PACAP-mediated Regulation of Gastrin Gene Expression

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide that can influence gastrin gene expression, although its effects can be complex and may involve indirect mechanisms through the regulation of other signaling molecules like histamine and somatostatin.

III. Experimental Protocols

The study of this compound gene expression and regulation employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

A. Quantification of Gastrin mRNA by Northern Blot Analysis

Northern blotting is a classic technique to detect and quantify specific RNA molecules in a sample.

Experimental Workflow:

Detailed Protocol:

-

Total RNA Extraction: Isolate total RNA from the tissue or cells of interest using a suitable method, such as guanidinium thiocyanate-phenol-chloroform extraction. Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.

-

Denaturing Agarose Gel Electrophoresis: Separate the RNA samples (typically 10-20 µg per lane) on a formaldehyde-containing agarose gel to ensure denaturation of RNA secondary structures.

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary or electro-blotting.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with a labeled probe specific for gastrin mRNA. The probe can be a cDNA fragment or a synthetic oligonucleotide labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or digoxigenin).

-

Washing: Perform a series of washes with varying stringency (salt concentration and temperature) to remove any non-specifically bound probe.

-

Detection: If using a radioactive probe, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use a chemiluminescent or colorimetric detection system.

-

Analysis: Quantify the intensity of the resulting band corresponding to gastrin mRNA using densitometry. Normalize the signal to a housekeeping gene (e.g., GAPDH or β-actin) to correct for variations in RNA loading.

B. Quantification of Gastrin mRNA by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying gene expression.

Experimental Workflow:

Detailed Protocol:

-

Total RNA Extraction and DNase Treatment: Isolate total RNA as described for Northern blotting. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-